2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione typically involves the condensation of Meldrum’s acid with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often catalyzed by acids such as p-toluenesulfonic acid or bases like pyridine. The reaction conditions usually include refluxing the reactants in a suitable solvent like ethanol or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated furans.
Scientific Research Applications
2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione
- 5-(furan-2-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione is unique due to the presence of both a nitrophenyl group and a furan ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C17H13NO7 |
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Molecular Weight |
343.29 g/mol |
IUPAC Name |
2,2-dimethyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H13NO7/c1-17(2)24-15(19)13(16(20)25-17)9-12-7-8-14(23-12)10-3-5-11(6-4-10)18(21)22/h3-9H,1-2H3 |
InChI Key |
ZXJSUSMCNDMRCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O1)C |
Origin of Product |
United States |
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